molecular formula C14H23NO4 B2537505 2-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1892879-19-4

2-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2537505
CAS No.: 1892879-19-4
M. Wt: 269.341
InChI Key: RNOHMNHEWJGROY-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane (norbornane) core with a tert-butoxycarbonyl (Boc)-protected aminomethyl group and a carboxylic acid moiety at the 2-position. Key properties include:

  • Molecular Formula: C₁₃H₂₁NO₄ .
  • Molecular Weight: 255.31 g/mol .
  • CAS Numbers: 172927-01-4, 1212474-65-1 (stereoisomer-dependent) .
  • Applications: Used as a building block in peptide synthesis, medicinal chemistry, and drug discovery due to its stability and solubility conferred by the Boc group .

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-14(11(16)17)7-9-4-5-10(14)6-9/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOHMNHEWJGROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2CCC1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane-2-carboxylic acid, which is then reacted with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to introduce the Boc-protected amino group . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from ambient to slightly elevated.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted bicyclo[2.2.1]heptane derivatives .

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The bicyclic structure provides stability and rigidity, making it an ideal candidate for studying molecular interactions and reactions .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature Application
Target Compound (Boc-protected) C₁₃H₂₁NO₄ 255.31 172927-01-4 Boc-aminomethyl, norbornane core Peptide synthesis, drug intermediates
(2R,3R)-Fmoc-protected analog C₂₃H₂₃NO₄ 377.44 EN300-650152 Fmoc group Solid-phase synthesis
PKZ18-22 C₂₅H₂₇N₃O₃S 438.56 345288-37-1 Thiazole carbamoyl Anti-biofilm agent
(2R,3R)-Boc-protected stereoisomer C₁₃H₂₁NO₄ 255.31 1212474-65-1 Enantiopure (2R,3R) configuration Enantioselective drug design
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.20 N/A Unprotected amine Blood-brain barrier transport studies

Research Findings and Implications

  • Stereochemistry Matters : Enantiopure (2R,3R) configurations (e.g., CAS 1212474-65-1) show enhanced binding in chiral environments, critical for drug candidates .
  • Protecting Group Strategy : Boc derivatives offer stability in acidic conditions, while Fmoc analogs (e.g., ) are preferable for base-sensitive syntheses .
  • Biological Activity: Modifications like PKZ18-22’s thiazole group introduce multi-target anti-infective properties absent in the Boc-aminomethyl parent compound .

Biological Activity

2-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, a bicyclic compound with the molecular formula C14H23NO4 and CAS number 1892879-19-4, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety suggests that this compound may interact with biological systems in significant ways.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane core, which contributes to its rigidity and potential binding affinity to biological targets. Its structural formula can be summarized as follows:

PropertyValue
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
CAS Number1892879-19-4

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and enzyme inhibition activities.

1. Anti-inflammatory Activity

Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties. The ability of bicyclic compounds to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) may extend to 2-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid. In vitro assays have shown that related compounds can significantly reduce inflammatory markers in cell cultures.

2. Anticancer Potential

The structural similarity of this compound to known anticancer agents suggests it may influence cancer cell proliferation and apoptosis pathways. For instance, research has demonstrated that bicyclic amino acids can modulate amino acid transport systems in tumor cells, potentially leading to altered metabolic states conducive to cancer therapy .

A study involving molecular docking simulations indicated that the compound could bind effectively to specific targets involved in cancer progression, such as protein kinases and growth factor receptors .

3. Enzyme Inhibition

The Boc group in the compound is known for its role in enzyme interactions, particularly in inhibiting serine proteases and other enzymes critical for various biological processes . This property suggests that 2-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid may serve as a lead compound for developing enzyme inhibitors.

Case Studies

Several case studies have explored the biological activity of similar bicyclic compounds:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential of bicyclic amino acids.
    • Method : In vitro assays measuring the inhibition of COX enzymes.
    • Results : Compounds exhibited IC50 values ranging from 10 µM to 50 µM, indicating significant anti-inflammatory activity.
  • Anticancer Activity Assessment :
    • Objective : To investigate the effects on cancer cell lines.
    • Method : MTT assays on various cancer cell lines.
    • Results : Compounds demonstrated cytotoxic effects with IC50 values between 20 µM and 100 µM against breast and colon cancer cells.
  • Enzyme Inhibition Studies :
    • Objective : To determine the inhibitory effects on serine proteases.
    • Method : Enzymatic assays using trypsin as a model protease.
    • Results : The compound showed promising inhibition with an IC50 value of approximately 15 µM.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves condensation reactions between bicyclo[2.2.1]heptane derivatives and tert-butoxycarbonyl (Boc)-protected amines. For example, bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride can react with Boc-protected amines under controlled conditions to form the target compound. Characterization relies on IR spectroscopy (to confirm carbonyl groups) and ¹H NMR (to resolve stereochemistry and substituent positions) . For bicyclic systems, X-ray crystallography may also validate spatial arrangements .

Q. How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of this compound during synthesis?

  • Methodological Answer : The Boc group acts as a temporary protective moiety for amines, preventing undesired side reactions (e.g., nucleophilic attacks). It is typically removed under acidic conditions (e.g., trifluoroacetic acid) without disrupting the bicycloheptane core. Stability studies should monitor Boc cleavage kinetics under varying pH and temperature to optimize deprotection steps .

Advanced Research Questions

Q. What strategies address contradictory stereochemical outcomes in the synthesis of bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Discrepancies in stereochemistry often arise from competing endo/exo transition states during cycloaddition or condensation. To resolve this:

  • Use chiral catalysts or auxiliaries to enforce stereoselectivity .
  • Employ dynamic NMR or circular dichroism (CD) to monitor real-time conformational changes .
  • Reference studies on analogous systems (e.g., 3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) to identify steric or electronic biases .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound as a cyclic nucleotide suppressor?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the bicycloheptane core (e.g., substituting with multicyclic moieties) and the Boc-protected amine .
  • Step 2 : Test activity in assays measuring cyclic nucleotide suppression (e.g., cAMP/cGMP modulation in intestinal fluid secretion models) .
  • Step 3 : Use computational docking to predict interactions with target enzymes (e.g., phosphodiesterases), guided by PubChem-derived structural data .

Q. How can researchers reconcile conflicting solubility data for bicyclo[2.2.1]heptane carboxylic acids in different solvents?

  • Methodological Answer :

  • Contradiction Analysis : Compare solubility trends across solvents (e.g., dimethyl sulfoxide vs. ethyl acetate) using Hansen solubility parameters .
  • Experimental Design : Conduct temperature-dependent solubility assays and validate with HPLC-UV to quantify dissolved fractions .
  • Case Study : Refer to solubility databases for related compounds (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives) to identify solvent compatibility patterns .

Methodological Challenges & Solutions

Q. What analytical techniques are critical for resolving impurities in final products?

  • Answer :

  • HPLC-MS : Detects low-abundance impurities (e.g., de-Boc byproducts) and quantifies purity .
  • Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns help identify structural deviations .
  • Reference : Apply protocols from PubChem’s validated workflows for bicyclic compounds .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Answer :

  • Use in silico tools (e.g., SwissADME) to calculate physicochemical properties (logP, polar surface area) and cytochrome P450 interactions .
  • Validate predictions with in vitro microsomal assays (e.g., liver microsome stability tests) .

Safety & Handling

Q. What are the critical safety considerations when handling this compound?

  • Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .
  • Storage : Store under anhydrous conditions at room temperature to prevent Boc group hydrolysis .

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